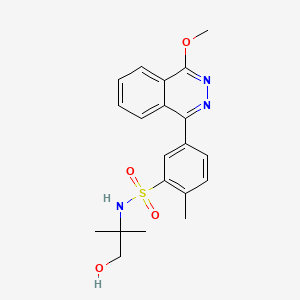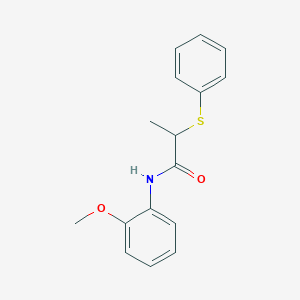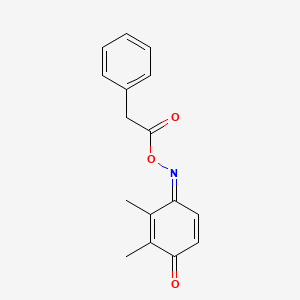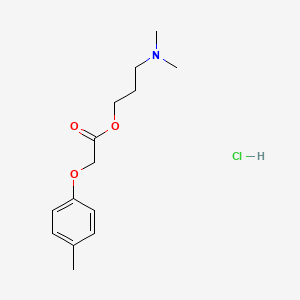
N-(1-hydroxy-2-methylpropan-2-yl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(1-hydroxy-2-methylpropan-2-yl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxy-1,1-dimethylethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide is 401.14092740 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Occurrence and Fate in Aquatic Environments
N-(2-hydroxy-1,1-dimethylethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide, as part of the broader class of compounds it belongs to, has been the subject of environmental studies, particularly focusing on its occurrence, fate, and behavior in aquatic environments. Research suggests that despite wastewater treatments that relatively well eliminate such compounds, they persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the continuous introduction into the environment through consumption of products containing these compounds. The studies underscore the need for improved knowledge regarding the toxicity of chlorinated by-products formed when these compounds react with free chlorine in water (Haman et al., 2015).
Toxicity and Health Implications
The health implications of exposure to various phthalates and similar compounds have been extensively studied, with several findings indicating potential endocrine-disrupting effects. Some phthalates, for instance, are known to perturb normal development and increase the risk of allergic diseases such as asthma and eczema in childhood following fetal and early-life exposure. These studies call for more rigorous research to fully understand the health impacts of exposure to such compounds (Braun et al., 2013).
Analytical Methods and Detection
Analytical methods for detecting and quantifying the presence of N-(2-hydroxy-1,1-dimethylethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide and related compounds in various matrices have been developed. These methods are crucial for environmental monitoring and assessing the efficacy of treatment processes in removing these contaminants from wastewater and other environmental samples. The development of sensitive and accurate analytical techniques is essential for understanding the distribution and potential risks associated with these compounds (Haji Harunarashid et al., 2017).
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-9-10-14(11-17(13)28(25,26)23-20(2,3)12-24)18-15-7-5-6-8-16(15)19(27-4)22-21-18/h5-11,23-24H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEKUMFCDIYRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,5-trimethyl-6-(phenylacetyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4017642.png)
![methyl (2S,4S)-4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4017651.png)


![ethyl 5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017667.png)
![2,5-dimethyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B4017671.png)

![6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4017692.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4017694.png)



![[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate](/img/structure/B4017730.png)

